Chloromethyl thiocyanate

Catalog No.
S1532503
CAS No.
3268-79-9
M.F
C2H2ClNS
M. Wt
107.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl thiocyanate

CAS Number

3268-79-9

Product Name

Chloromethyl thiocyanate

IUPAC Name

chloromethyl thiocyanate

Molecular Formula

C2H2ClNS

Molecular Weight

107.56 g/mol

InChI

InChI=1S/C2H2ClNS/c3-1-5-2-4/h1H2

InChI Key

UXUCVNXUWOLPRU-UHFFFAOYSA-N

SMILES

C(SC#N)Cl

Synonyms

Chloromethythiocyanogen

Canonical SMILES

C(SC#N)Cl

The exact mass of the compound Chloromethyl thiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96962. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloromethyl thiocyanate (CMT) is a highly reactive, bifunctional intermediate featuring both an electrophilic chloromethyl warhead and a thiocyanate leaving group[1]. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized precursor for synthesizing thiocyanomethyl-functionalized ionic liquids, organophosphorus agricultural chemicals, and sulfur-containing heterocycles[2]. Its dual reactivity allows it to function either as a chloromethylating agent (where the chloride is displaced) or as a chloromethylsulfenyl transfer agent (where the cyanide is displaced), depending on the nucleophile and reaction conditions. This versatility makes it a critical building block in workflows where standard monofunctional alkylating agents are insufficient [1].

Substituting chloromethyl thiocyanate with monofunctional analogs like chloromethyl methyl sulfide or simple alkyl thiocyanates fundamentally alters available reaction pathways [1]. Standard chloromethylating agents cannot introduce the thiocyanate moiety required for downstream transformations into task-specific ionic liquids or metal-coordinating polymers. Conversely, simple alkyl thiocyanates (e.g., methyl thiocyanate) lack the highly electrophilic alpha-chlorine required for rapid, low-temperature nucleophilic substitution [2]. Attempting to use a two-step chloromethylation and thiocyanation sequence using generic reagents often results in poor yields, unwanted polymerization, or the generation of highly toxic byproducts, making the procurement of the exact bifunctional CMT molecule critical for process efficiency and target specificity [1].

Stable Chloromethylsulfenyl Transfer via S-CN Bond Cleavage

In the synthesis of S-chloromethyl phosphorodithioates (e.g., chlormephos), chloromethyl thiocyanate acts as a highly effective chloromethylsulfenyl (ClCH2S-) transfer agent. Under base-catalyzed conditions (e.g., using sodium carbonate), the S-CN bond is selectively cleaved, transferring the ClCH2S- group to the phosphorothioite nucleophile while releasing cyanide [1]. This unique reactivity allows CMT to serve as a stable surrogate for chloromethylsulfenyl chloride (ClCH2SCl), which is significantly more hazardous and requires strictly base-free conditions to prevent decomposition [1].

Evidence DimensionReagent stability and reaction conditions for ClCH2S- transfer
Target Compound DataEnables high-yield transfer under standard base-catalyzed or aqueous phase-transfer conditions.
Comparator Or BaselineChloromethylsulfenyl chloride (ClCH2SCl)
Quantified DifferenceCMT tolerates aqueous phase-transfer and basic conditions, whereas ClCH2SCl degrades and strictly requires base-free environments.
ConditionsReaction with O,O-diethyl phosphorothioite to yield chlormephos.

For process chemists and agrochemical manufacturers, CMT provides a much more stable and process-friendly route to chloromethylsulfenyl transfer compared to highly reactive sulfenyl chlorides.

Quantitative Halide Displacement for Task-Specific Ionic Liquids

Chloromethyl thiocyanate is uniquely suited for synthesizing thiocyanate-functionalized ionic liquids due to the differential reactivity of its two functional groups. When reacted with 1-methylimidazole, the highly electrophilic chloromethyl group undergoes quantitative nucleophilic substitution, leaving the thiocyanate (-SCN) moiety completely intact to form 1-thiocyanomethyl-3-methylimidazolium chloride ([C1SCNmim]Cl) [1]. Using simple alkyl chlorides fails to introduce the coordinating SCN group, while attempting to use bifunctional dihalides requires a difficult secondary thiocyanation step that often suffers from poor yields and side reactions [1].

Evidence DimensionFunctional group retention during N-alkylation
Target Compound Data100% selective displacement of chloride, retaining the -SCN group for downstream coordination.
Comparator Or BaselineAlkyl dihalides (require two-step synthesis with lower overall yield)
Quantified DifferenceCMT provides a direct, one-step quantitative route to SCN-functionalized imidazolium cations.
ConditionsDirect reaction with 1-methylimidazole followed by anion exchange (e.g., with BF4- or Tf2N-).

Procurement of CMT allows materials scientists to directly synthesize low-melting (<100 °C) task-specific ionic liquids with intact thiocyanate tethers for metal coordination or electrochemical applications.

Direct Installation of Chloromethylsulfanyl Groups in Heterocycles

In the synthesis of highly substituted pyrimidines, chloromethyl thiocyanate acts as a specialized C-N-S fragment donor. Condensation of CMT with benzyl- or phenylmalonyl chlorides directly yields 2-(chloromethylsulfanyl)-4,6-dichloropyrimidines [1]. This one-step cyclization installs a reactive chloromethylsulfanyl moiety at the 2-position. If a generic thiocyanate like methyl thiocyanate is used, the resulting product contains an unreactive methylsulfanyl group, requiring complex downstream activation to achieve further functionalization [1].

Evidence DimensionDownstream reactivity of the installed 2-sulfanyl substituent
Target Compound DataInstalls a reactive chloromethylsulfanyl (-SCH2Cl) group directly onto the ring.
Comparator Or BaselineMethyl thiocyanate (installs an inert -SCH3 group)
Quantified DifferenceCMT provides a functionalizable alpha-chloro handle on the pyrimidine ring, avoiding the need for harsh oxidative activation of a methyl thioether.
ConditionsRoom temperature condensation with malonyl chlorides.

For pharmaceutical intermediate procurement, CMT enables the one-step synthesis of pyrimidine scaffolds equipped with a reactive handle for subsequent cross-coupling or nucleophilic substitution.

Agrochemical Manufacturing (Chlormephos Synthesis)

CMT is the preferred precursor for synthesizing S-chloromethyl O,O-diethyl phosphorodithioate (chlormephos) and related organophosphorus insecticides. Its ability to act as a stable chloromethylsulfenyl transfer agent under base-catalyzed or phase-transfer conditions makes it superior to highly unstable sulfenyl chlorides [1].

Task-Specific Ionic Liquid Development

In materials science, CMT is utilized to synthesize thiocyanomethyl-functionalized imidazolium salts. These low-melting ionic liquids are critical for applications requiring metal coordination, specialized electrolytes, or highly polar solvent environments, where the intact thiocyanate tether provides unique physicochemical properties[2].

Advanced Heterocycle and Pharmaceutical Scaffold Synthesis

CMT is employed in medicinal chemistry as a C-N-S fragment donor to construct 2-sulfanyl-substituted pyrimidines. By directly installing a chloromethylsulfanyl group during ring closure, it provides a reactive handle for further derivatization, streamlining the synthesis of complex pharmaceutical intermediates[3].

XLogP3

1.6

Boiling Point

185.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3268-79-9

Wikipedia

Thiocyanic acid, chloromethyl ester

Dates

Last modified: 08-15-2023

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